![molecular formula C19H20N2OS2 B6477366 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide CAS No. 2640882-27-3](/img/structure/B6477366.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide is a complex organic compound featuring a bithiophene moiety linked to a benzamide structure through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.
Linking the Bithiophene to the Benzamide: This step involves the reaction of the bithiophene derivative with an ethyl chain that has a reactive group, such as a halide, to form the ethyl-bithiophene intermediate.
Formation of the Benzamide: The final step involves the reaction of the ethyl-bithiophene intermediate with 4-(dimethylamino)benzoic acid or its derivatives under amide formation conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide has several scientific research applications:
Organic Electronics: Used as a component in organic field-effect transistors (OFETs) due to its semiconducting properties.
Photochemistry: Acts as a photoinitiator in polymerization reactions under LED irradiation.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. For instance, in photoinitiation, the compound absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization . In medicinal applications, it may interact with enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(dioxaborin) Compounds: These compounds also contain a bithiophene structure and are used in organic electronics.
Naphthalimide Derivatives: These compounds share the dimethylaminoethyl group and are used as photoinitiators.
Dicyano-bithiophene Derivatives: These compounds are used in semiconducting applications and have similar electronic properties.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylamino)benzamide is unique due to its specific combination of the bithiophene moiety and the dimethylamino benzamide structure, which imparts distinct electronic and photochemical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-21(2)15-7-5-14(6-8-15)19(22)20-12-11-16-9-10-18(24-16)17-4-3-13-23-17/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJGQVIEUBFNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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